molecular formula C12H8N2O2 B156640 4-Amino-1,8-naphthalimide CAS No. 1742-95-6

4-Amino-1,8-naphthalimide

Cat. No.: B156640
CAS No.: 1742-95-6
M. Wt: 212.20 g/mol
InChI Key: SSMIFVHARFVINF-UHFFFAOYSA-N
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Description

4-Amino-1,8-Naphthalimide is a derivative of 1,8-naphthalimide, characterized by the presence of an amino group at the 4-position of the naphthalimide core. This compound is known for its strong fluorescence, electroactivity, and photostability, making it valuable in various scientific and industrial applications .

Mechanism of Action

Target of Action

4-Amino-1,8-naphthalimide (4-ANI) is a valuable fluorescent group that has been derived into a large number of probes to meet the requirements of the biosensing and imaging fields . It has been shown to have photochemical reactivity with protein-rich tissues, leading to linkages between separate tissue samples . It has also been used as a fluorescent sensor for the discriminative sensing of π-electron-deficient nitroaromatics .

Mode of Action

The 4-ANI-Tröger’s base fluorophore, TBNap-TPy, adorned with phenyl-terpyridine moiety was synthesized and assessed for its aggregation-induced emission (AIE) behavior . The introduction of an amino moiety on the 4 position changes the photophysics of the compound by creating an internal charge transfer (ICT) state upon photoexcitation . The strong dipole moment increases the oxidation ability of the excited state .

Biochemical Pathways

The 4-ANI-Tröger’s base fluorophore, TBNap-TPy, was further employed as a fluorescent sensor for the discriminative sensing of π-electron-deficient nitroaromatics . This can be utilized against certain amino acids to create radical species, and these radicals have the ability to create covalent linkages between protein units .

Pharmacokinetics

It is known that the compound shows high stability and various fluorescence properties under different conditions .

Result of Action

4-ANI sensitizes cells to radiation-induced cell damage and enhances the cytotoxicity of 1-methyl-3-nitro-1-nitrosoguanidine . It has been shown to have photochemical reactivity with protein-rich tissues, leading to linkages between separate tissue samples .

Action Environment

The photophysical properties of 4-ANI have been investigated in various media (water, MeOH, MeCN, DMSO, EtOAc, and THF) . All of these derivatives show a long emission wavelength around 600 nm and high solubility in polar solvents . These unique features, long emission wavelength, high solubility, and high stability in different pH media, will allow these derivatives to be used as excellent labeling reagents in the biological system .

Biochemical Analysis

Biochemical Properties

4-Amino-1,8-naphthalimide has been found to be a sensitive molecular probe for ZnO nanoparticles . It interacts with these nanoparticles, leading to changes in its fluorescence properties

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with other molecules. For example, it has been found to interact with ZnO nanoparticles, leading to changes in its fluorescence properties

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, its fluorescence properties can be affected by its interactions with other molecules . Information on the compound’s stability, degradation, and long-term effects on cellular function is currently limited.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1,8-Naphthalimide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 4-Dimethylamino-1,8-Naphthalimide
  • 4-Piperidino-1,8-Naphthalimide
  • 4-Pyrollidino-1,8-Naphthalimide

Comparison: 4-Amino-1,8-Naphthalimide is unique due to its strong fluorescence and ability to form hydrogen bonds, which enhances its sensitivity as a probe. Compared to 4-Dimethylamino-1,8-Naphthalimide, it has a higher fluorescence quantum yield in aqueous solvents. The presence of the amino group at the 4-position also allows for more versatile chemical modifications and applications .

Properties

IUPAC Name

6-aminobenzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2/c13-9-5-4-8-10-6(9)2-1-3-7(10)11(15)14-12(8)16/h1-5H,13H2,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSMIFVHARFVINF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)NC3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6061941
Record name 4-Aminonaphthalene-1,8-dicarboximide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1742-95-6
Record name 4-Amino-1,8-naphthalimide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1742-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-1,8-naphthalimide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-amino-
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Record name 4-Aminonaphthalene-1,8-dicarboximide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-aminonaphthalene-1,8-dicarboximide
Source European Chemicals Agency (ECHA)
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Record name 4-AMINO-1,8-NAPHTHALIMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A:

  • Spectroscopic Data:
    • UV-Vis Absorption: Typically shows absorption maxima around 440-460 nm in common solvents, attributed to π-π* transitions with intramolecular charge transfer (ICT) character.
    • Fluorescence Emission: Exhibits emission maxima in the green region (around 530-550 nm) depending on the solvent and substituents.

ANone: 4-Amino-1,8-naphthalimides are generally stable under ambient conditions. Their compatibility and performance depend on the specific derivative and its intended application. For instance:

  • Fluorescent Sensors: Derivatives designed for sensing applications are often tested in various solvents and under different pH conditions to assess their sensitivity and selectivity.
  • Bioimaging: Derivatives for bioimaging are assessed for their cell permeability, photostability, and biocompatibility in cellular environments.
  • DNA Intercalators: Some ANI derivatives with planar, cationic structures have been shown to intercalate into DNA, with their binding affinity and fluorescence properties influenced by the DNA sequence.

ANone: 4-Amino-1,8-naphthalimide itself is not typically known for its catalytic properties. Its applications primarily stem from its fluorescent properties and its ability to be functionalized for sensing or other purposes.

ANone: Computational methods play a crucial role in understanding and predicting the properties of ANI derivatives:

  • Time-Dependent Density Functional Theory (TD-DFT): Used to calculate electronic transitions, predict absorption and emission spectra, and study excited-state properties like dipole moments and hydrogen bonding interactions.

ANone: The structure of ANI derivatives significantly influences their photophysical properties and biological activities.

  • Substitution at the 4-Amino Group: Altering the substituents on the amino group affects electron-donating ability, influencing ICT efficiency and fluorescence properties. Bulky substituents can impact planarity and hinder intermolecular interactions.
  • Modifications at the Imide Nitrogen: Introducing substituents at the imide nitrogen can modulate solubility, cell permeability, and interactions with biomolecules.
  • Introduction of Spacer and Receptor Units: Conjugating ANI to receptor units via spacers creates "fluorophore-spacer-receptor" systems, where the receptor dictates target specificity and the spacer modulates electron transfer efficiency, affecting fluorescence signaling.

ANone: While ANI derivatives are generally stable under ambient conditions, their stability can be affected by factors like:

    • Encapsulation: Encapsulating ANI derivatives in nanoparticles or other delivery systems can enhance stability, improve solubility, and control release.

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